![molecular formula C22H33NO3 B3477964 N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide](/img/structure/B3477964.png)
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide
Overview
Description
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide, also known as DHEA, is a synthetic compound that has been widely used in scientific research. It is a derivative of dehydroepiandrosterone (DHEA), a hormone produced by the adrenal gland. DHEA has been linked to various physiological and biochemical effects, including anti-inflammatory, anti-aging, and anti-cancer properties.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to interact with various receptors, including the androgen receptor, the estrogen receptor, and the GABA receptor. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide may also affect the production of other hormones, such as cortisol and insulin.
Biochemical and Physiological Effects:
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been linked to improved immune function, decreased inflammation, and increased antioxidant activity. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has also been shown to have anti-cancer properties and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide in lab experiments is its wide range of potential applications. It has been studied in various fields, including aging, cancer, and neurodegenerative diseases. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide is also relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has been shown to have neuroprotective effects and may improve cognitive function in these patients. Another area of interest is its potential use in the treatment of depression and anxiety. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has been shown to have antidepressant and anxiolytic effects in animal models. Finally, further research is needed to fully understand the mechanism of action of N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide and its potential interactions with other hormones and receptors.
Scientific Research Applications
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has been used in various scientific research applications, including studies on aging, cancer, and neurodegenerative diseases. It has been shown to have anti-inflammatory effects and to improve immune function. N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
N,N-dicyclohexyl-2-(4-ethoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-2-25-20-13-15-21(16-14-20)26-17-22(24)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,2-12,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIQMPJDNUGIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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